molecular formula C15H16ClNO B7970319 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride

Cat. No.: B7970319
M. Wt: 261.74 g/mol
InChI Key: IIMXVJYRUHLRIL-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of an indene moiety linked to an aniline group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with 1-indanone under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may play a crucial role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1H-inden-1-yloxy)phenol
  • 4-(2,3-Dihydro-1H-inden-1-yloxy)benzoic acid
  • 4-(2,3-Dihydro-1H-inden-1-yloxy)benzaldehyde

Uniqueness

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride is unique due to the presence of both an indene moiety and an aniline group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yloxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15;/h1-4,6-9,15H,5,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMXVJYRUHLRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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